Tetrachloroterephthalonitrile

Overview

Description

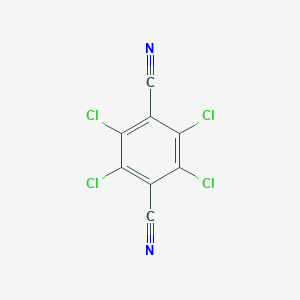

Tetrachloroterephthalonitrile is an organic compound with the chemical formula C8Cl4N2. It is a dinitrile derivative and an isomer of chloranil. This compound is known for its unique properties and applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachloroterephthalonitrile can be synthesized through several methods:

Industrial Production Methods: Continuous production methods have been developed to improve the efficiency and quality of this compound. These methods address issues such as temperature sensitivity and product quality .

Chemical Reactions Analysis

Types of Reactions: Tetrachloroterephthalonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions.

Reduction: It can also be reduced using appropriate reagents.

Substitution: this compound can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroterephthalic acid, while reduction can produce tetrachloroterephthalamine .

Scientific Research Applications

Tetrachloroterephthalonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrachloroterephthalonitrile involves its interaction with molecular targets through halogen bonds. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications. The pathways involved in these interactions are studied using techniques such as nuclear magnetic resonance (NMR) and differential scanning calorimetry (DSC) .

Comparison with Similar Compounds

- Tetrafluoroterephthalonitrile

- Tetrachlorophthalonitrile

- Terephthalonitrile

- Isophthalonitrile

Comparison: Tetrachloroterephthalonitrile is unique due to its specific halogen bonds, which provide distinct properties compared to its analogues. For instance, tetrafluoroterephthalonitrile has fluorine atoms instead of chlorine, resulting in different reactivity and applications .

Biological Activity

Tetrachloroterephthalonitrile (TCTPN), with the chemical formula CClN, is an organic compound notable for its diverse applications in chemical synthesis and materials science. This article explores its biological activity, including its mechanisms of action, reactivity, and implications in various fields of research.

Chemical Structure and Properties

TCTPN is characterized by a symmetrical structure featuring a benzene ring with two nitrile (-C≡N) groups and four chlorine atoms attached. The chlorine atoms, being electron-withdrawing, enhance the compound's reactivity, making it suitable for various chemical transformations. The molecular structure is depicted below:

| Component | Description |

|---|---|

| Benzene Ring | Central structure with substituents |

| Nitrile Groups | Two -C≡N groups (para position) |

| Chlorine Atoms | Four Cl atoms (positions 2, 3, 5, 6) |

The biological activity of TCTPN primarily stems from its ability to undergo nucleophilic aromatic substitution reactions due to the presence of chlorine substituents. This property allows TCTPN to serve as a precursor for synthesizing various derivatives and polymers, notably Polymers of Intrinsic Microporosity (PIMs), such as PIM-1. The mechanism involves hydroxyl groups acting as nucleophiles that attack the electron-deficient carbon atoms bonded to chlorine in TCTPN .

1. Synthesis of Polymers

TCTPN is crucial in the production of PIMs, which are known for their exceptional gas separation properties. These polymers are synthesized through reactions involving TCTPN and other compounds, resulting in materials that can selectively permeate gases. The reaction conditions, including temperature and catalyst choice, significantly influence the yield and properties of the resulting polymers.

2. Photophysical Properties

Recent studies have highlighted TCTPN's role in developing organic co-crystals that exhibit notable photophysical properties. For example, co-crystals formed with pyrene demonstrate elastic properties and controllable emission characteristics . These materials can be utilized in optoelectronic applications due to their efficient emission in both solution and solid states.

Case Study 1: TCTPN in Photoluminescence

A study investigated the photoluminescent properties of compounds synthesized from TCTPN. It was found that certain derivatives exhibited significant quantum yields in solution (up to 92%) and solid states (up to 42%), indicating potential applications in light-emitting devices .

Case Study 2: Enzymatic Dehalogenation

Research on the enzymatic degradation of chlorinated compounds has shown that TCTPN can be metabolized by specific bacterial strains. For instance, Pseudomonas sp. CTN-3 possesses a dehalogenase enzyme capable of hydrolyzing TCTPN derivatives into less toxic products . This process highlights TCTPN's relevance in bioremediation efforts.

Summary of Findings

The biological activity of this compound is multifaceted, encompassing its role as a precursor in polymer synthesis and its interactions in biological systems. Key findings include:

- Reactivity : TCTPN undergoes nucleophilic substitution reactions due to its chlorinated structure.

- Polymer Synthesis : It is integral to producing advanced materials like PIMs with significant gas separation capabilities.

- Photophysical Applications : Derivatives show promising photoluminescent properties for optoelectronic applications.

- Biodegradation Potential : Certain bacterial strains can metabolize TCTPN, suggesting its utility in environmental remediation.

Properties

IUPAC Name |

2,3,5,6-tetrachlorobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRVDQMSXQKAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172385 | |

| Record name | p-Phthalodinitrile, tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897-41-2 | |

| Record name | Tetrachloroterephthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phthalodinitrile, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phthalodinitrile, tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dicyano-2,3,5,6-tetra-chloro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrachloroterephthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is tetrachloroterephthalonitrile primarily used for in scientific research?

A1: this compound is frequently employed as a building block in the synthesis of diverse organic compounds, particularly those with potential applications in materials science and organic electronics. For example, it serves as a precursor for synthesizing polymers of intrinsic microporosity (PIMs) like PIM-1. [] Additionally, it is used in the creation of novel organic cocrystals exhibiting elastic properties and controllable cutting post-process abilities. []

Q2: Can you describe the structural characteristics of this compound?

A2: this compound is an aromatic compound with the molecular formula C8Cl4N2. Its structure consists of a benzene ring with two nitrile (-CN) groups and four chlorine (-Cl) atoms attached. This arrangement leads to a molecular weight of 265.90 g/mol. [, ] While specific spectroscopic data is not provided in the abstracts, the presence of characteristic functional groups like nitrile and aromatic C-Cl bonds would be evident in techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Q3: How does the structure of this compound relate to its reactivity?

A3: The presence of four chlorine atoms on the benzene ring makes this compound susceptible to nucleophilic aromatic substitution reactions. This reactivity is key to its use in the synthesis of various derivatives. For instance, it reacts with methyl 2-mercaptoacetate to form a linear benzo[b]dithiophene (BDT) structure, showcasing its potential in optoelectronic applications. [] Moreover, its reaction with 3a,6a-diaza-1,4-diphosphapentalenes (DDPs) highlights its dual reactivity as both a π-acceptor and an electrophile in nucleophilic aromatic substitution. []

Q4: Are there any studies on the environmental impact of this compound?

A4: While the provided abstracts don't directly address the environmental impact of this compound, one study mentions its use in inducing a bacterial species (Rhodococcus sp.) for the biotransformation of related dinitriles into terephthalic acid and isophthalic acid derivatives. [, ] This finding suggests a potential avenue for bioremediation strategies, but further research is needed to understand its degradation pathways and ecological consequences.

Q5: Can this compound be synthesized through alternative routes?

A5: Yes, one abstract describes a new method for preparing this compound. [] Although specific details of the synthesis are not provided, this suggests ongoing efforts to optimize its production and explore potentially more cost-effective and environmentally friendly synthetic approaches.

Q6: What is the significance of studying the properties of materials derived from this compound?

A6: Research on materials derived from this compound, such as PIMs, is essential due to their potential applications. For instance, PIM-1 exhibits intrinsic microporosity, making it promising for gas separation and storage. [] Understanding how different synthetic routes, purification techniques, and modifications affect the properties of these materials, including gas sorption behavior, is crucial for tailoring them for specific applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.